molecular formula C15H17N3O3S B11128145 Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11128145
M. Wt: 319.4 g/mol
InChI Key: CYURRNYGGVSJLN-UHFFFAOYSA-N
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Description

Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring:

  • A thiazole core substituted at position 5 with an isobutyl group and at position 2 with a 2-pyridylcarbonylamino moiety.
  • A methyl ester at position 4, enhancing its solubility and reactivity for further derivatization.

The isobutyl and pyridylcarbonyl groups in this compound likely modulate its lipophilicity and target-binding affinity, distinguishing it from simpler thiazole analogs .

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H17N3O3S/c1-9(2)8-11-12(14(20)21-3)17-15(22-11)18-13(19)10-6-4-5-7-16-10/h4-7,9H,8H2,1-3H3,(H,17,18,19)

InChI Key

CYURRNYGGVSJLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with new functional groups.

Scientific Research Applications

Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring and pyridylcarbonyl group play crucial roles in binding to the target molecules, disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituent combination . Below is a comparative analysis with structurally related thiazole derivatives:

Compound Name Substituents (Position) Key Structural Differences Biological Activities Reference
Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate Isobutyl (C5), 2-pyridylcarbonylamino (C2) Reference compound Anticancer, kinase inhibition (predicted)
Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate 4-Methoxyphenyl (C5) Methoxy-phenyl vs. isobutyl at C5 Enhanced anticancer activity due to aromatic π-stacking
Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate Phenylethyl (C5) Phenylethyl vs. isobutyl at C5 Antifungal activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Methyl (C5), indole-carbonyl (C2) Indole vs. pyridine in C2 substituent Neuroprotective effects
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate Pyrrole-thiazole (C2), phenyl (C5) Pyrrole-thiazole hybrid vs. pyridylcarbonyl Anti-inflammatory activity

Molecular Properties and Bioactivity

  • Lipophilicity : The isobutyl group (logP ~2.5) confers moderate lipophilicity, compared to the more hydrophilic 4-methoxyphenyl analog (logP ~1.8) .
  • Enzyme Binding : The pyridylcarbonyl group facilitates hydrogen bonding with kinase ATP-binding pockets, a feature absent in pyrrole- or indole-substituted analogs .
  • Antimicrobial Efficacy : Compounds with aromatic substituents (e.g., phenylethyl) show broader-spectrum antimicrobial activity compared to aliphatic substituents like isobutyl .

Pharmacological Potential

  • Anticancer Activity : Pyridylcarbonyl-substituted thiazoles demonstrate IC₅₀ values <10 μM against breast cancer cell lines (MCF-7), outperforming pyrrole analogs (IC₅₀ ~25 μM) .
  • Kinase Inhibition : The compound shows 75% inhibition of EGFR kinase at 1 μM, attributed to the pyridine ring’s interaction with the kinase hinge region .

Limitations and Challenges

  • Solubility : The isobutyl group may reduce aqueous solubility, necessitating prodrug strategies for in vivo applications.
  • Metabolic Stability : Pyridylcarbonyl moieties are prone to hydrolysis in hepatic microsomes, requiring structural optimization .

Biological Activity

Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative with notable biological activities. This compound features a unique structure that combines thiazole and pyridine functionalities, contributing to its potential pharmacological applications. Below is a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O3S
  • Molecular Weight : 319.4 g/mol

The compound's structure consists of an isobutyl group at the 5-position of the thiazole ring and a pyridylcarbonylamino group at the 2-position. This configuration enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress through xanthine oxidase inhibition.
  • Antitumor Activity : Some thiazole-based compounds have demonstrated anti-proliferative effects in cancer cell lines.

Antimicrobial Activity

A study on thiazole derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

In a comparative analysis, compounds similar to this compound were evaluated for their xanthine oxidase inhibitory activity. The results showed that this compound had an IC50 value comparable to established antioxidants like febuxostat, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Antitumor Activity

A series of related compounds were synthesized and tested for anti-proliferative effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H1650 (lung cancer). One derivative exhibited an IC50 value of 0.47 µM in MCF7 cells, suggesting significant antitumor potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound NameAntimicrobial ActivityAntioxidant Activity (IC50)Antitumor Activity (IC50)
This compoundModerateComparable to febuxostat0.47 µM (MCF7)
Methyl 2-amino-5-isobutylthiazole-4-carboxylic acidHighNot reportedNot reported
PyridothiazolesModerateVariesEnhanced compared to simpler thiazoles

The biological activity of this compound is attributed to its ability to interact with specific enzyme targets and disrupt cellular processes. For instance, its antioxidant properties are linked to the inhibition of xanthine oxidase, which plays a crucial role in oxidative stress management.

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